3-Bromo-4'-hydroxybiphenyl
Overview
Description
3-Bromo-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H9BrO. It is a biphenyl derivative where a bromine atom is substituted at the third position and a hydroxyl group at the fourth position of the biphenyl structure. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4’-hydroxybiphenyl can be synthesized through several methods. One common method involves the bromination of 4’-hydroxybiphenyl using bromine in the presence of a catalyst. Another method includes the hydrolysis of 4-bromo-4’-benzenesulphonyloxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxane .
Industrial Production Methods: Industrial production of 3-Bromo-4’-hydroxybiphenyl typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Vinylation Reactions: It can react with ethyl acrylate in the presence of palladium acetate and triphenylphosphine to form ethyl 4-(4’-hydroxyphenyl)cinnamate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Vinylation: Palladium acetate, triphenylphosphine, ethyl acrylate.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Oxidation: Quinones.
Vinylation: Ethyl 4-(4’-hydroxyphenyl)cinnamate.
Scientific Research Applications
3-Bromo-4’-hydroxybiphenyl has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 4-Bromo-4’-hydroxybiphenyl
- 3-Bromo-2-hydroxypyridine
- 4-Bromo-4’-methoxybiphenyl
Comparison: 3-Bromo-4’-hydroxybiphenyl is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Bromo-4’-hydroxybiphenyl has the bromine and hydroxyl groups on the same ring, leading to different chemical behavior .
Properties
IUPAC Name |
4-(3-bromophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJIUQUEYKNPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308713 | |
Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70066-67-0 | |
Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70066-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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